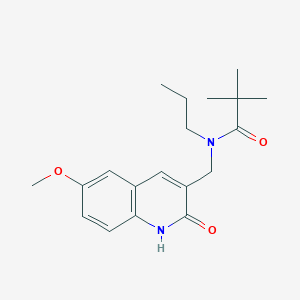
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as PPNP and is known for its unique chemical structure and properties.
Mécanisme D'action
PPNP exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
PPNP has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PPNP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of PPNP is that its mechanism of action is not fully understood, which makes it challenging to determine its efficacy in certain disease models.
Orientations Futures
There are several future directions for research on PPNP. One area of interest is the development of PPNP-based drugs for the treatment of neurodegenerative diseases. Another potential application is in the field of cancer therapy, where PPNP could be used as a chemotherapeutic agent. Further research is also needed to fully understand the mechanism of action of PPNP and its potential side effects.
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpivalamide is a promising chemical compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
PPNP can be synthesized through a multistep process that involves the reaction of 2-hydroxy-6-methoxyquinoline with pivaloyl chloride and propylamine. The resulting compound is then purified through various methods to obtain the final product.
Applications De Recherche Scientifique
PPNP has been extensively studied for its potential applications in various scientific fields. The compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2,2-dimethyl-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-6-9-21(18(23)19(2,3)4)12-14-10-13-11-15(24-5)7-8-16(13)20-17(14)22/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMQSDMJUBQTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2,2-dimethyl-N-propylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)
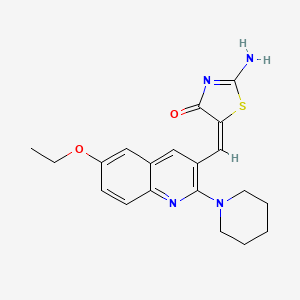




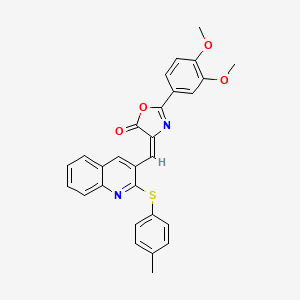

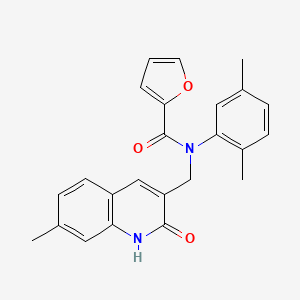
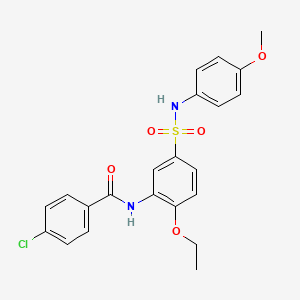

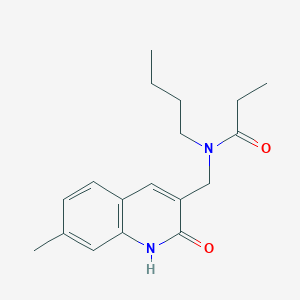
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
